N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide
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Overview
Description
N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic organic compound that features a unique combination of functional groups, including a chlorobenzyl moiety, a hydroxyethyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide typically involves the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Introduction of the 4-chlorobenzyl group: This step involves the nucleophilic substitution of the oxalamide with 4-chlorobenzyl chloride in the presence of a base such as triethylamine.
Addition of the hydroxyethyl-thiophene moiety: The final step involves the reaction of the intermediate with 2-hydroxy-2-(thiophen-2-yl)ethylamine under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The oxalamide can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the hydroxy and thiophene groups can facilitate hydrogen bonding and π-π interactions, respectively, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N1-(4-chlorobenzyl)-N2-(2-hydroxyethyl)oxalamide: Lacks the thiophene ring, which may affect its binding properties and reactivity.
N1-(4-methylbenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide: The methyl group instead of the chlorine atom may influence its electronic properties and reactivity.
N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-(furan-2-yl)ethyl)oxalamide: The furan ring instead of the thiophene ring may alter its electronic and steric properties.
Uniqueness
N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is unique due to the combination of its functional groups, which confer specific electronic, steric, and binding properties. This makes it a versatile compound for various applications in research and industry.
Biological Activity
N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide, commonly referred to as CBTO, is a synthetic compound that belongs to the oxalamide family. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of CBTO is C15H15ClN2O3S, with a molecular weight of approximately 338.81 g/mol. The compound features a 4-chlorobenzyl group , a hydroxyethyl moiety , and a thiophene ring , which contribute to its unique chemical properties and biological activity.
Property | Value |
---|---|
Molecular Formula | C15H15ClN2O3S |
Molecular Weight | 338.81 g/mol |
Structure | Chemical Structure |
CBTO primarily functions as an inhibitor of bromodomain and extra-terminal (BET) proteins , which are significant targets in cancer and inflammatory pathways. BET proteins play crucial roles in regulating gene expression associated with various diseases, including cancer. By inhibiting these proteins, CBTO may modulate gene expression and impact cellular pathways involved in tumorigenesis and inflammation.
Anticancer Activity
Research indicates that CBTO exhibits promising anticancer properties through its interaction with BET proteins. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by disrupting the function of these proteins.
- Case Study 1 : A study conducted at the University of Oxford demonstrated that CBTO effectively inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the downregulation of oncogenes regulated by BET proteins.
Anti-inflammatory Effects
In addition to its anticancer effects, CBTO has been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may reduce inflammation by interfering with signaling pathways that activate pro-inflammatory cytokines.
- Case Study 2 : A research team evaluated the effects of CBTO on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in the expression of inflammatory markers such as TNF-alpha and IL-6.
Interaction with Biological Targets
CBTO has shown potential interactions with various enzymes and cellular pathways, indicating its utility in drug discovery and biochemical assays. Its unique structure enhances its lipophilicity, which may improve its ability to penetrate cellular membranes and interact with intracellular targets.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes involved in metabolic pathways further supports its potential therapeutic applications. Ongoing research aims to elucidate these interactions more comprehensively.
Research Findings Summary
Study Focus | Findings |
---|---|
Anticancer Activity | Inhibited growth of breast and prostate cancer cells |
Anti-inflammatory Effects | Reduced TNF-alpha and IL-6 levels in macrophages |
Enzyme Interactions | Potential inhibition of key metabolic enzymes |
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(2-hydroxy-2-thiophen-2-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c16-11-5-3-10(4-6-11)8-17-14(20)15(21)18-9-12(19)13-2-1-7-22-13/h1-7,12,19H,8-9H2,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCBHIFPCBONJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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